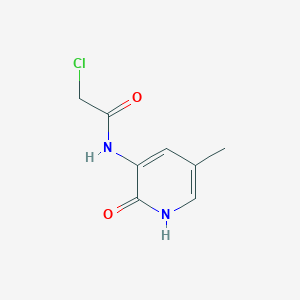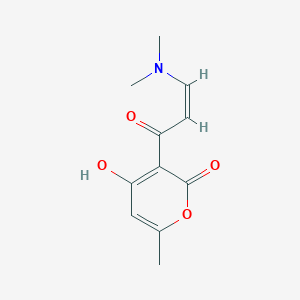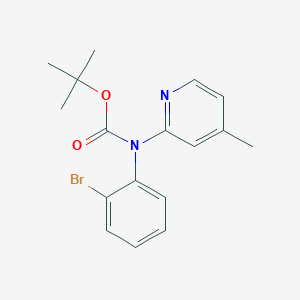![molecular formula C15H15NO4 B2581499 Dimethyl-2-[4-(1H-Pyrrol-1-yl)phenyl]malonat CAS No. 866137-12-4](/img/structure/B2581499.png)
Dimethyl-2-[4-(1H-Pyrrol-1-yl)phenyl]malonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is an organic compound with the molecular formula C14H15NO4 It is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to a malonate ester
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is a compound that primarily targets enzymes involved in cell growth and glucose uptake . It has been shown to interact with the enzyme’s active site, affecting its function .
Mode of Action
The compound interacts with its targets through hydrogen bonding interactions at the enzyme’s active site . This interaction results in changes to the enzyme’s function, leading to suppressed cell growth and increased glucose uptake .
Biochemical Pathways
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate affects the biochemical pathways related to cell growth and glucose metabolism . By interacting with its targets, it influences these pathways, leading to changes in cell growth and glucose uptake .
Pharmacokinetics
It is known that the compound can dissolve in many organic solvents, but has a lower solubility in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate results in suppressed cell growth and increased glucose uptake . This leads to an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
The action, efficacy, and stability of Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can be influenced by environmental factors. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Additionally, it should be stored and handled away from oxidizing agents to prevent fire and explosion .
Biochemische Analyse
Biochemical Properties
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions are crucial in the compound’s role in biochemical reactions .
Cellular Effects
In cellular processes, dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate has been observed to influence cell function. It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate exerts its effects through binding interactions with biomolecules and changes in gene expression . It also influences enzyme activity, including the inhibition of enoyl ACP reductase and DHFR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid: Similar structure with an acetic acid moiety instead of a malonate ester.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrolidinone ring attached to the phenyl group.
Uniqueness
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is unique due to the presence of both a pyrrole ring and a malonate ester, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Eigenschaften
IUPAC Name |
dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLDJXVUQUKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2581418.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581420.png)
![4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2581432.png)


![N-cycloheptyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2581435.png)

![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)
